molecular formula C22H15N3OS B13760190 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- CAS No. 72875-67-3

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-

Cat. No.: B13760190
CAS No.: 72875-67-3
M. Wt: 369.4 g/mol
InChI Key: APRHYGNGJHYGEB-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, modified by substitutions at positions 2 and 3. The compound 3-(2-benzothiazolylmethyl)-2-phenyl-4(3H)-quinazolinone features a phenyl group at position 2 and a benzothiazole-linked methyl group at position 4. Benzothiazole is a sulfur- and nitrogen-containing heterocycle known for enhancing bioactivity in medicinal chemistry. This derivative has been synthesized via condensation reactions involving anthranilic acid derivatives and substituted aldehydes or ketones, as described in studies focusing on anti-inflammatory and antimicrobial agents .

Properties

CAS No.

72875-67-3

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3OS/c26-22-16-10-4-5-11-17(16)24-21(15-8-2-1-3-9-15)25(22)14-20-23-18-12-6-7-13-19(18)27-20/h1-13H,14H2

InChI Key

APRHYGNGJHYGEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Preparation Methods of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-

General Synthetic Strategy

The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step procedures starting from anthranilic acid or related precursors. The key steps often include:

  • Formation of benzoxazin-4-one intermediates by cyclization of anthranilic acid derivatives.
  • Nucleophilic substitution or condensation reactions with amines bearing the desired substituents.
  • Final acylation or functional group modifications to introduce side chains such as benzothiazolylmethyl groups.

These steps are generally confirmed by spectral methods such as IR, ^1H NMR, and mass spectrometry.

Specific Preparation Route for 3-(2-benzothiazolylmethyl)-2-phenyl-4(3H)-quinazolinone

While direct literature specifically naming "4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-" is limited, closely related compounds with 3-substituted benzothiazolylmethyl groups have been synthesized using analogous methods described in quinazolinone derivative studies.

Stepwise Synthesis Overview
Step Reaction Reagents and Conditions Product/Intermediate Notes
1 Formation of amide from anthranilic acid Anthranilic acid + acyl chloride (e.g., butyryl chloride) Amide intermediate Sets stage for cyclization
2 Cyclization to benzoxazin-4-one Amide + acetic anhydride, reflux Benzoxazin-4-one Crystalline product
3 Preparation of benzothiazolylmethyl amine Multi-step synthesis from phthalimide derivatives and thiobenzamide 2-phenyl-4-(2-aminoethyl)thiazole or benzothiazole amine Includes bromination, nucleophilic substitution, deprotection
4 Condensation of benzoxazin-4-one with benzothiazolylmethyl amine Reflux in chloroform or suitable solvent for 6-7 hours Quinazolinone derivative with benzothiazolylmethyl substituent Followed by treatment with ethylene glycol and NaOH at elevated temperature
5 Purification Crystallization from 2-propanol or other solvents Final pure compound Yields typically 55-80%

This synthetic route is adapted from related quinazolinone derivatives preparation protocols, particularly those involving 3-substituted quinazolinones with benzothiazolyl or phenylthiazolyl side chains.

Detailed Reaction Conditions and Mechanisms

Formation of Benzoxazin-4-one Intermediate

  • Anthranilic acid is reacted with an acyl chloride (e.g., butyryl chloride) to form an amide.
  • The amide is then cyclized by heating with acetic anhydride at 170–180 °C, producing benzoxazin-4-one.
  • Completion is monitored by thin-layer chromatography (TLC).
  • The product is isolated as crystalline yellow solids after washing with n-hexane.

Synthesis of Benzothiazolylmethyl Amine

  • Starting from phthalimide and methyl vinyl ketone, a series of reactions including bromination and nucleophilic substitution with thiobenzamide lead to a brominated intermediate.
  • Reaction with hydrazine hydrate deprotects and converts the intermediate into the primary amine bearing the benzothiazolylmethyl group.
  • This amine is crucial for subsequent condensation with benzoxazinone.

Condensation to Form Quinazolinone Derivative

  • The benzoxazin-4-one intermediate is refluxed with the benzothiazolylmethyl amine in chloroform for 6-7 hours.
  • After solvent removal, the residue is treated with ethylene glycol and sodium hydroxide pellets and heated at 130-140 °C for 5 hours.
  • This step ensures ring closure and final quinazolinone formation.
  • The product precipitates upon cooling and is purified by crystallization from 2-propanol.

Characterization and Yields

  • The structures of the synthesized compounds are confirmed by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry.
  • Melting points are recorded to assess purity.
  • Typical yields range from 55% to 80% depending on the substituents and reaction conditions.
  • For example, a related compound, 2-methyl-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one, was obtained with a 55% yield and melting point of 119 °C.

Summary Table of Preparation Methods

Parameter Description
Starting Material Anthranilic acid or derivatives
Key Intermediates Amides, benzoxazin-4-one
Critical Reagents Acyl chlorides, acetic anhydride, benzothiazolylmethyl amine
Reaction Conditions Reflux in chloroform, heating with acetic anhydride (170-180 °C), ethylene glycol/NaOH treatment (130-140 °C)
Purification Crystallization from 2-propanol or n-hexane washing
Characterization IR, ^1H NMR, Mass spectrometry, melting point
Typical Yields 55-80%

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research and development. Notably, studies have highlighted its antibacterial properties, which are crucial in the fight against antibiotic-resistant bacteria.

Antibacterial Activity

Research indicates that derivatives of 4(3H)-quinazolinone, including the target compound, show promising antibacterial activity. A review of various derivatives found that certain modifications enhance their efficacy against bacterial strains, suggesting that this compound could serve as a scaffold for developing new antibacterial agents .

Applications in Drug Development

  • Antibacterial Agents : The primary application of 4(3H)-quinazolinone derivatives is in the development of new antibacterial drugs. The structure allows for modifications that can improve potency and reduce side effects.
  • Anticancer Research : Some studies have explored the potential of quinazolinone derivatives as anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated, although more research is needed to establish efficacy and safety profiles.
  • Anti-inflammatory Properties : Preliminary studies suggest that compounds within the quinazolinone family may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study published in PubMed evaluated various derivatives of 4(3H)-quinazolinone for their antibacterial properties against resistant strains. The findings indicated that certain modifications to the benzothiazole moiety significantly enhanced activity against Gram-positive bacteria, demonstrating the compound's potential as a lead structure for new antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of quinazolinone derivatives revealed that substituents on the benzothiazole ring could dramatically influence biological activity. By systematically altering these groups, researchers identified several derivatives with improved potency and selectivity against bacterial targets .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeTarget OrganismReference
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-AntibacterialStaphylococcus aureus
4(3H)-Quinazolinone derivative AAnticancerVarious cancer cell lines
4(3H)-Quinazolinone derivative BAnti-inflammatoryIn vitro models

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes, bind to DNA, or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Compound Substituents Key Activity (Model) Efficacy/IC₅₀ Reference
Target Compound 2-Ph, 3-(Bzthiazolylmethyl) Anti-inflammatory (hypothetical) N/A
3-(5-Nitrobenzothiazol-2-ylmethyl)-2-Ph 6-NO₂, 8-Cl Anti-inflammatory (rat edema) 78% inhibition at 50 mg/kg
UR-9825 (Antifungal) 7-Cl, triazole substituent Antifungal (Candida albicans) MIC = 0.03 µg/mL
3-(4-Bromophenyl)-2-Me 4-BrPh Antioxidant (DPPH scavenging) IC₅₀ = 12 µM
2-Ethyl-3-isopropyl 2-Et, 3-iPr Antibacterial (MRSA) MIC = 2 µg/mL
  • Anti-inflammatory Activity : The benzothiazole moiety in the target compound may mimic the nitro group’s electron-withdrawing effects in Laddha’s derivatives, but its bulky structure could reduce bioavailability .
  • Antimicrobial vs. Antifungal : Unlike UR-9825 (a triazole-containing antifungal), the target compound lacks a triazole group, which is critical for cytochrome P450 inhibition in fungi .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight and logP: Target compound (estimated MW ~375, logP ~3.5) is heavier and more lipophilic than simpler analogs like 2-methyl-4(3H)-quinazolinone (MW 160, logP 1.2) . This may enhance blood-brain barrier penetration but increase metabolic clearance.
  • Synthetic Yield: Derivatives with benzothiazole groups require multi-step synthesis (e.g., benzothiazole formation followed by quinazolinone cyclization), yielding ~40–60%, compared to ~70–85% for styryl derivatives .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those with benzothiazole substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with the compound 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- , including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values of 10 μM against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines . The mechanism involves inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cell proliferation and survival in many cancers .

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

2. Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. Compounds derived from 4(3H)-Quinazolinone demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans. The plate hole diffusion method revealed that these compounds could serve as potential lead molecules for developing new antimicrobial agents .

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Aspergillus nigerSignificant

3. Anti-inflammatory Activity

Research indicates that some quinazolinone derivatives exhibit potent anti-inflammatory effects, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models. These compounds were shown to reduce inflammation markers significantly in rat models .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a novel quinazolinone derivative on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of synthesized quinazolinones against clinical isolates. The findings revealed that certain derivatives exhibited broad-spectrum activity, highlighting their potential as new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-substituted-4(3H)-quinazolinones like 3-(2-benzothiazolylmethyl)-2-phenyl derivatives?

  • Methodology :

  • Step 1 : Use anthranilic acid derivatives as starting materials. React with trimethyl orthoformate and primary amines under solvent-free conditions with DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst for high yields (~86%) .
  • Step 2 : For benzothiazole-substituted derivatives, introduce the benzothiazolylmethyl group via nucleophilic substitution or Mannich reactions. For example, react 4(3H)-quinazolinone with 2-chloromethylbenzothiazole in the presence of K₂CO₃ in acetone .
  • Key Variables : Temperature (180–250°C), solvent choice (e.g., ionic liquids improve efficiency), and catalyst recycling (e.g., Brønsted acidic ionic liquids like [BSMIM]OTs reduce waste) .

Q. How can researchers characterize the structural and electronic properties of 3-(2-benzothiazolylmethyl)-2-phenyl-4(3H)-quinazolinone?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm planarity of the quinazolinone core and dihedral angles between substituents (e.g., benzothiazole vs. phenyl groups) .
  • NMR/FT-IR : Assign peaks for NH (δ ~10–12 ppm in DMSO-d₆) and carbonyl (C=O stretch ~1670–1700 cm⁻¹).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron distribution, HOMO-LUMO gaps, and reactive sites .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antifungal : Disk diffusion (vs. C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Key Findings : Quinazolinones with halogen or hydrophobic substituents (e.g., benzothiazole) often show enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. How do structural modifications at the 3-position (benzothiazolylmethyl) influence pharmacokinetics and target binding?

  • Structure-Activity Relationship (SAR) :

  • Hydrophobicity : Benzothiazole enhances lipophilicity (logP >3), improving half-life in murine models (e.g., t₁/₂ = 6–9 h in rats/rabbits) .
  • Electron-Withdrawing Groups : Chlorine at the 7-position of the quinazolinone core increases potency against methicillin-resistant S. aureus (MRSA) (MIC = 0.5–2 µg/mL) .
  • Stereochemistry : (1R,2R) isomers (e.g., UR-9825) exhibit superior activity over enantiomers due to optimized target (e.g., penicillin-binding protein) binding .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case Study : Compound 20 (7-Cl derivative) showed high in vitro antifungal activity but moderate efficacy in mice due to rapid metabolism (t₁/₂ = 1 h). Solutions:

  • Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
  • Formulation : Use liposomal carriers to prolong circulation time .
    • Data Validation : Cross-test in immunocompromised animal models (e.g., disseminated aspergillosis in rats) to mimic human pathophysiology .

Q. How can researchers optimize solvent-free synthesis for scalable production?

  • Green Chemistry Approach :

  • Catalyst : Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) enable solvent-free reactions at 80°C with >90% yield .
  • Recycling : Reuse the ionic liquid catalyst ≥5 times without significant loss in activity .
  • Process Monitoring : In situ FT-IR tracks reaction progress (disappearance of NH₂ peaks at ~3400 cm⁻¹) .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .
  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers and avoid false-negative results .

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